Mitoquinone mesylate Mitoquinone mesylate Mitoquinone is an oxidized form of mitoquinol. It is reduced to mitoquinol in isolated bovine heart mitochondrial membranes using succinate for respiration when used at a concentration of 50 µM. Mitoquinone (0.01-10 µM) increases the rate of hydrogen peroxide formation in isolated bovine aortic endothelial cells (BAECs). It induces cell death in isolated mouse pancreatic acinar cells when used at a concentration of 1 µM. Mitoquinone, in combination with mitoquinol, reduces malondialdehyde (MDA) levels in isolated rat liver mitochondria and decreases caspase activity in Jurkat cells.
Mitoquinone mesylate is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo in order to protect against oxidative damage.
Brand Name: Vulcanchem
CAS No.: 845959-50-4
VCID: VC0006895
InChI: InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES: CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Molecular Formula: C38H47O7PS
Molecular Weight: 678.8 g/mol

Mitoquinone mesylate

CAS No.: 845959-50-4

Cat. No.: VC0006895

Molecular Formula: C38H47O7PS

Molecular Weight: 678.8 g/mol

* For research use only. Not for human or veterinary use.

Mitoquinone mesylate - 845959-50-4

CAS No. 845959-50-4
Molecular Formula C38H47O7PS
Molecular Weight 678.8 g/mol
IUPAC Name 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate
Standard InChI InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key GVZFUVXPTPGOQT-UHFFFAOYSA-M
SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]

Chemical Structure and Mechanism of Action

Molecular Design

Mitoquinone mesylate ([10-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadienyl)decyl triphenylphosphonium methanesulfonate]) combines a CoQ10-like quinone group with a TPP+ cation. The TPP+ moiety enables passive diffusion across lipid bilayers and preferential accumulation in the negatively charged mitochondrial matrix . Unlike endogenous CoQ10, which localizes to mitochondrial membranes, MitoQ’s covalent modification enhances its bioavailability and retention within mitochondria, where it undergoes redox cycling between oxidized (MitoQ) and reduced (MitoQH2) forms .

Antioxidant Mechanism

MitoQ scavenges mitochondrial superoxide and lipid peroxyl radicals, thereby preventing oxidative damage to mitochondrial DNA, proteins, and lipids. Its efficacy arises from two synergistic properties:

  • Targeted Delivery: The TPP+ cation drives accumulation, achieving tissue concentrations exceeding plasma levels by >5,000-fold within 24 hours of administration .

  • Redox Cycling: MitoQ regenerates its antioxidant capacity by accepting electrons from complex II (succinate dehydrogenase) and transferring them to complex III (cytochrome bc1), bypassing complex I and reducing ROS production .

Therapeutic Applications

Sepsis-Induced Organ Dysfunction

In murine models of cecal ligation puncture (CLP)-induced sepsis, MitoQ (3.5 mg/kg/day) preserved diaphragm contractile function by mitigating mitochondrial oxidative damage. Key findings include:

  • Diaphragm Force Generation: CLP reduced maximal specific force by 58% (12.8 ± 1.9 N/cm² vs. 30.2 ± 1.3 N/cm² in sham controls), while MitoQ restored force to baseline (30.0 ± 1.0 N/cm²) .

  • Mitochondrial Respiration: MitoQ prevented sepsis-induced declines in state 3 oxygen consumption rate (OCR) and aconitase activity, markers of electron transport chain integrity .

ParameterShamSham + MitoQCLPCLP + MitoQ
Maximal Force (N/cm²)30.2 ± 1.328.0 ± 1.312.8 ± 1.930.0 ± 1.0
Aconitase Activity (%)100 ± 898 ± 642 ± 594 ± 7

Delayed administration (6 hours post-CLP) proved equally effective, highlighting its potential for clinical translation .

Viral Infections

In SARS-CoV-2-infected K18-hACE2 transgenic mice, oral MitoQ (10 mg/kg/day) reduced pulmonary viral titers by 4-log units and suppressed interleukin-6 (IL-6) production. Mechanistically, MitoQ upregulated antiviral proteins TOM70 and MX1 while activating the Nrf2 antioxidant pathway .

Cardiovascular Health

A randomized controlled trial in older adults (n=20) demonstrated that MitoQ (20 mg/day for 6 weeks) improved endothelial-dependent vasodilation by 42%, attributable to reduced mitochondrial ROS and enhanced nitric oxide bioavailability .

Pro-Tumorigenic Effects

Paradoxically, in KRAS-mutant pancreatic ductal adenocarcinoma (PDA) models, MitoQ increased DCLK1+ cancer stem cells by 3-fold, potentially due to hydrogen peroxide accumulation following superoxide dismutation .

Controversies and Limitations

Conflicting Cancer Outcomes

While MitoQ inhibits breast cancer growth , it promotes pancreatic cancer stemness , underscoring context-dependent effects. This duality necessitates tumor type-specific investigations before clinical deployment.

"MitoQ’s ability to preserve diaphragm function in sepsis could revolutionize critical care, reducing ventilator dependence and mortality." — Adapted from

"The dual role of MitoQ in cancer—tumor suppression versus stem cell promotion—highlights the complexity of mitochondrial targeting." — Adapted from

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator